molecular formula C4H9NOS B13517268 1-Imino-2-methyl-thietane 1-oxide

1-Imino-2-methyl-thietane 1-oxide

Cat. No.: B13517268
M. Wt: 119.19 g/mol
InChI Key: JCJPLOAMSPLQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Imino-2-methyl-thietane 1-oxide is a sulfur-containing heterocyclic compound It is characterized by a four-membered ring structure that includes sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Imino-2-methyl-thietane 1-oxide typically involves the reaction of thietane derivatives with appropriate nitrogen sources. One common method includes the nucleophilic substitution of thietane with imino compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the imino-thietane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Imino-2-methyl-thietane 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the imino or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, under appropriate solvent and temperature conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino-thietane derivatives.

    Substitution: A wide range of substituted thietane derivatives, depending on the reagents used.

Scientific Research Applications

1-Imino-2-methyl-thietane 1-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Imino-2-methyl-thietane 1-oxide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modification of their structure and function. The pathways involved include nucleophilic attack on electrophilic centers and electrophilic attack on nucleophilic centers within the target molecules.

Comparison with Similar Compounds

    Thietane: A sulfur-containing four-membered ring without the imino group.

    Thiazolidine: A five-membered ring containing both sulfur and nitrogen atoms.

    Oxetane: A four-membered ring containing oxygen instead of sulfur.

Uniqueness: 1-Imino-2-methyl-thietane 1-oxide is unique due to the presence of both sulfur and imino groups within a four-membered ring structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

1-imino-2-methylthietane 1-oxide

InChI

InChI=1S/C4H9NOS/c1-4-2-3-7(4,5)6/h4-5H,2-3H2,1H3

InChI Key

JCJPLOAMSPLQEP-UHFFFAOYSA-N

Canonical SMILES

CC1CCS1(=N)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.